delta2-Cefuroxime

説明

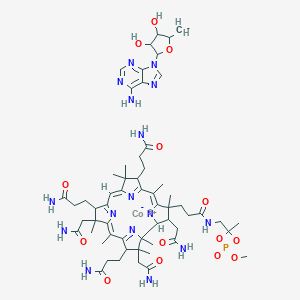

Delta2-Cefuroxime is a compound with the molecular formula C16H16N4O8S . It is known to effectively penetrate various tissues, including tonsils, sinus tissues, lungs, bronchial mucosa, aqueous humor of the eye, and middle ear effusion .

Synthesis Analysis

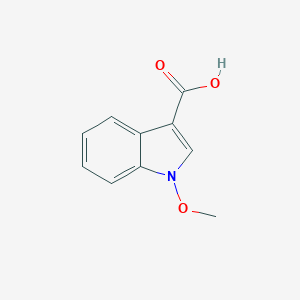

Cefuroxime, a second-generation cephalosporin antibiotic, was synthesized from 7-amino cephalosporinic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) as starting materials. The total yield of cefuroxime synthesized via the 4-step scheme was 42%. The novel feature of this study was the use of oxalyl chloride activating reagent which replaced phosphoryl chloride in the activation of SMIA .

Molecular Structure Analysis

Delta2-Cefuroxime has a molecular weight of 424.4 g/mol . It contains a total of 47 bonds, including 31 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 6 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

Physical And Chemical Properties Analysis

Delta2-Cefuroxime has a molecular weight of 424.4 g/mol. It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 10, and a Rotatable Bond Count of 8 .

科学的研究の応用

Stability-Indicating Method Development

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed and validated to quantify cefuroxime axetil in the presence of its degradation products . This method is used to ensure the quality of pharmaceutical drugs and to determine the stability of cefuroxime axetil .

Bactericidal Effect

Cefuroxime has a strong bactericidal effect over a wide range of gram-negative and gram-positive bacteria by preventing bacterial cell wall synthesis . The characteristic properties of cefuroxime remain unaffected after its oral administration as cefuroxime axetil .

Resistance to β-lactamase Enzyme

The syn-geometric isomer (Z-isomer) of cefuroxime axetil is known to have a high degree of stability against the β-lactamase enzyme . This makes it a valuable tool in the fight against bacterial infections that produce this enzyme .

Drug Formulation

Cefuroxime axetil is significantly used in drug formulation . It is often used in the creation of various pharmaceutical products due to its broad-spectrum antibacterial activity .

Nanosuspension for Improved Oral Bioavailability

A nanosuspension of cefuroxime axetil, a poorly water-soluble drug, has been prepared using an antisolvent precipitation method, followed by ultrasonication . This method significantly improves the oral bioavailability of cefuroxime axetil .

Anti-solvent Precipitation-Ultrasonication Technique

In this technique, a cefuroxime axetil nanosuspension is created . The impact of process and formulation variables on crucial parameters, such as particle size and entrapment efficiency of cefuroxime axetil nanosuspension, are investigated .

作用機序

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

Delta2-Cefuroxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Delta2-Cefuroxime involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of Delta2-Cefuroxime results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of Delta2-Cefuroxime can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

将来の方向性

特性

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEMBSSBMKFDGU-YNZZGVKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635369 | |

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta2-Cefuroxime | |

CAS RN |

229499-08-5 | |

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)